molecular formula C19H29NO6 B1390141 Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate CAS No. 1012067-93-4

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

Cat. No.: B1390141
CAS No.: 1012067-93-4
M. Wt: 367.4 g/mol
InChI Key: TZALXVPCJMHBGP-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate is a synthetic organic compound that belongs to the class of benzoates This compound is characterized by its complex structure, which includes an amino group, an ethoxy group, and a methoxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate typically involves multi-step organic reactions. The starting materials may include 4-methoxybenzoic acid, ethylamine, and 7-ethoxy-7-oxoheptanoic acid. The synthetic route may involve esterification, amidation, and etherification reactions under controlled conditions such as specific temperatures, pH levels, and the use of catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as distillation, crystallization, and chromatography may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions may yield amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate biochemical pathways, leading to its observed biological or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate include other benzoates with varying substituents, such as:

  • Ethyl 2-amino-4-methoxybenzoate
  • Ethyl 2-amino-5-((7-oxoheptyl)oxy)-4-methoxybenzoate
  • Ethyl 2-amino-5-((7-ethoxyheptyl)oxy)-4-methoxybenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

ethyl 2-amino-5-(7-ethoxy-7-oxoheptoxy)-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO6/c1-4-24-18(21)10-8-6-7-9-11-26-17-12-14(19(22)25-5-2)15(20)13-16(17)23-3/h12-13H,4-11,20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZALXVPCJMHBGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCOC1=C(C=C(C(=C1)C(=O)OCC)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50669484
Record name Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012067-93-4
Record name Benzoic acid, 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1012067-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-5-[(7-ethoxy-7-oxoheptyl)oxy]-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50669484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
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Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
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Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Reactant of Route 4
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Reactant of Route 5
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-amino-5-((7-ethoxy-7-oxoheptyl)oxy)-4-methoxybenzoate

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